
11-O-demethyl-17-O-deacetylvindolinium cation
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
11-O-demethyl-17-O-deacetylvindolinium(1+) is the conjugate acid of 11-O-demethyl-17-O-deacetylvindoline arising from protonation of the tertiary amino group; major species at pH 7.3. It is a conjugate acid of an 11-O-demethyl-17-O-deacetylvindoline.
Scientific Research Applications
Interaction with Chitosan-Based Sorbents
The interactions between metal cations and chitosan-based sorbents reveal a complex interplay that involves chelation and electrostatic attraction, which are influenced by factors such as pH, presence of ligands, and structural parameters of the polymer. These interactions are significant for various applications, including decontamination of effluents, recovery of valuable metals, and development of new materials for different industries like opto-electronic applications and agriculture (Guibal, 2004).
Photocatalytic Water Splitting
The exploration of heterogeneous photocatalyst materials for water splitting is crucial for sustainable energy solutions. The review by (Kudo & Miseki, 2009) provides insights into the fundamental aspects and experimental considerations of photocatalytic water splitting, highlighting the importance of various oxides and compounds in this process, and suggesting potential directions for future research (Kudo & Miseki, 2009).
Environmental Impact of Gadolinium
Research has indicated that gadolinium-based contrast agents, while typically safe, can accumulate in tissues, potentially causing various health effects. The environmental impact of gadolinium, particularly in aquatic ecosystems, is a growing concern, necessitating further investigation into its toxicity, bioaccumulation, and the development of water remediation strategies (Pagano et al., 2015), (Rogowska et al., 2018), (Mallio et al., 2020).
Supercapacitors in Energy Conversion and Storage
The development of advanced materials and technologies for supercapacitors is pivotal for energy conversion and storage systems in sustainable nanotechnologies. The comparative analysis of materials used for supercapacitors highlights the significance of cations and the role of different compounds in enhancing specific capacitance and energy storage capabilities (Abdel Maksoud et al., 2020).
properties
Product Name |
11-O-demethyl-17-O-deacetylvindolinium cation |
|---|---|
Molecular Formula |
C22H29N2O5+ |
Molecular Weight |
401.5 g/mol |
IUPAC Name |
methyl (1S,9R,10S,11R,12R,19R)-12-ethyl-5,10,11-trihydroxy-8-methyl-8-aza-16-azoniapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2(7),3,5,13-tetraene-10-carboxylate |
InChI |
InChI=1S/C22H28N2O5/c1-4-20-8-5-10-24-11-9-21(16(20)24)14-7-6-13(25)12-15(14)23(2)17(21)22(28,18(20)26)19(27)29-3/h5-8,12,16-18,25-26,28H,4,9-11H2,1-3H3/p+1/t16-,17+,18+,20+,21+,22-/m0/s1 |
InChI Key |
MNCVVTFLNVITRD-RLFCDOPRSA-O |
Isomeric SMILES |
CC[C@@]12C=CC[NH+]3[C@@H]1[C@]4(CC3)[C@H]([C@]([C@@H]2O)(C(=O)OC)O)N(C5=C4C=CC(=C5)O)C |
Canonical SMILES |
CCC12C=CC[NH+]3C1C4(CC3)C(C(C2O)(C(=O)OC)O)N(C5=C4C=CC(=C5)O)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




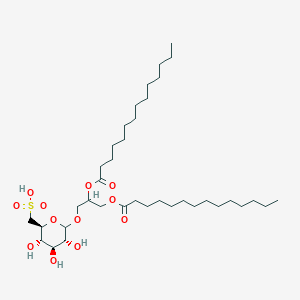
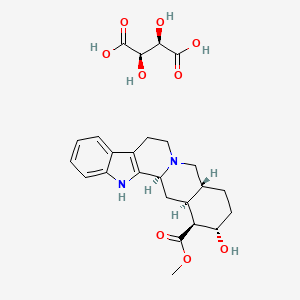
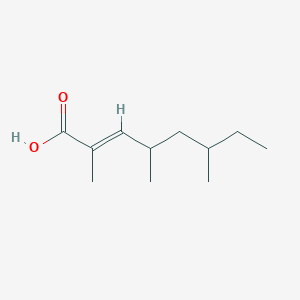
![N-[5-fluoro-1-(2-morpholin-4-ylethyl)-2-oxo-3H-indol-3-yl]acetamide;hydrochloride](/img/structure/B1262574.png)


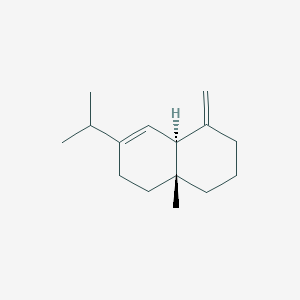
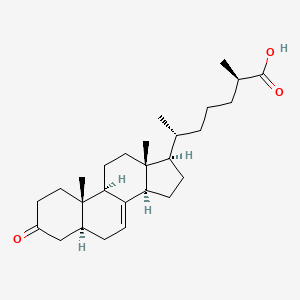
![1-Butyl-2-[(2,6-dimethylphenyl)carbamoyl]piperidinium](/img/structure/B1262580.png)



![2,2'-{Propane-1,3-diylbis[(dimethylazaniumdiyl)propane-3,1-diylpyridin-1-yl-4-ylidenemethylylidene]}bis(3-methyl-1,3-benzothiazol-3-ium)](/img/structure/B1262588.png)